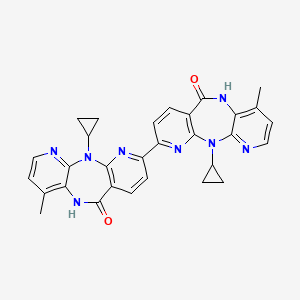
Isopentenyl Pyrophosphate-d5 Triammonium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopentenyl Pyrophosphate-d5 Triammonium Salt is a deuterated form of isopentenyl pyrophosphate, a key intermediate in the biosynthesis of isoprenoids and terpenoids. This compound is often used in biochemical research to study the biosynthesis pathways of these essential biomolecules. The deuterium labeling allows for detailed mechanistic studies using techniques such as nuclear magnetic resonance spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopentenyl Pyrophosphate-d5 Triammonium Salt typically involves the following steps:
Deuteration of Isopentenol: The starting material, isopentenol, is subjected to deuteration to replace hydrogen atoms with deuterium.
Phosphorylation: The deuterated isopentenol is then phosphorylated using phosphoric acid or its derivatives to form isopentenyl pyrophosphate.
Ammonium Salt Formation: Finally, the isopentenyl pyrophosphate is treated with ammonium hydroxide to form the triammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of isopentenol are deuterated using deuterium gas.
Continuous Phosphorylation: The deuterated isopentenol is continuously fed into a reactor containing phosphoric acid to produce isopentenyl pyrophosphate.
Ammonium Salt Conversion: The resulting isopentenyl pyrophosphate is then converted to the triammonium salt using ammonium hydroxide in a controlled environment.
化学反応の分析
Types of Reactions
Isopentenyl Pyrophosphate-d5 Triammonium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different isoprenoid derivatives.
Reduction: Reduction reactions can convert it into simpler isoprenoid units.
Substitution: It can undergo substitution reactions where the pyrophosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
The major products formed from these reactions include various isoprenoid and terpenoid compounds, which are essential in biological systems for functions such as cell membrane integrity and hormone synthesis.
科学的研究の応用
Isopentenyl Pyrophosphate-d5 Triammonium Salt is widely used in scientific research due to its role in the biosynthesis of isoprenoids and terpenoids. Its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of essential biomolecules.
Medicine: Investigated for its potential in drug development and as a biomarker in metabolic studies.
Industry: Used in the production of synthetic rubber and other industrial materials.
作用機序
The mechanism of action of Isopentenyl Pyrophosphate-d5 Triammonium Salt involves its role as an intermediate in the mevalonate pathway, a crucial metabolic pathway for the biosynthesis of isoprenoids. It acts by:
Enzyme Interaction: Interacting with enzymes such as isopentenyl-diphosphate isomerase to facilitate the conversion of isopentenyl pyrophosphate to dimethylallyl pyrophosphate.
Molecular Targets: Targeting enzymes involved in the biosynthesis of cholesterol, steroid hormones, and other isoprenoids.
Pathways: Participating in the mevalonate pathway, which is essential for the production of various biomolecules.
類似化合物との比較
Isopentenyl Pyrophosphate-d5 Triammonium Salt can be compared with other similar compounds such as:
Isopentenyl Pyrophosphate Trilithium Salt: Similar in structure but contains lithium instead of ammonium.
Farnesyl Pyrophosphate Ammonium Salt: A longer-chain isoprenoid intermediate.
Geranyl Pyrophosphate Ammonium Salt: Another isoprenoid intermediate with a different chain length.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which allows for detailed mechanistic studies and its role as a key intermediate in the biosynthesis of isoprenoids and terpenoids.
特性
CAS番号 |
1246817-54-8 |
|---|---|
分子式 |
C5H12O7P2 |
分子量 |
251.122 |
IUPAC名 |
[4,4-dideuterio-3-(trideuteriomethyl)but-3-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8)/i1D2,2D3 |
InChIキー |
NUHSROFQTUXZQQ-KPAILUHGSA-N |
SMILES |
CC(=C)CCOP(=O)(O)OP(=O)(O)O |
同義語 |
Diphosphoric Acid Mono(3-methyl-3-butenyl-d5) Ester Triammonium Salt; Triammonium 3-Methyl-3-butenyl-d5 Pyrophosphate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)
![(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B587520.png)


![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)
